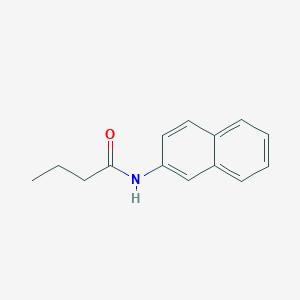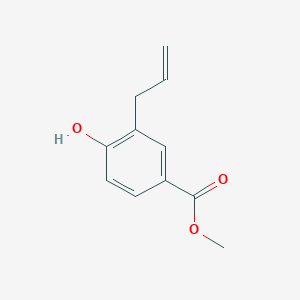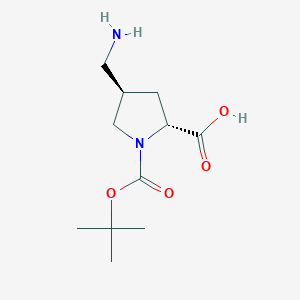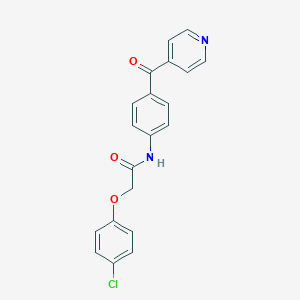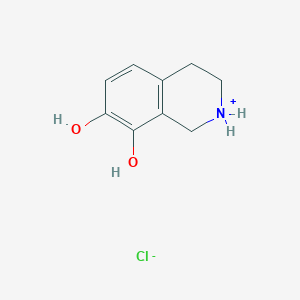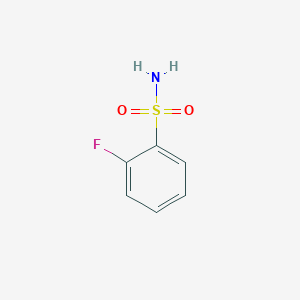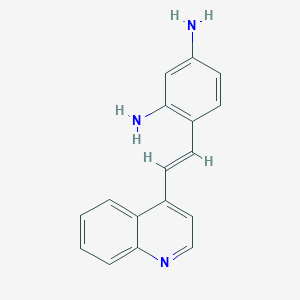
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine, commonly known as QV, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QV is a fluorescent molecule that can be synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
QV binds to DNA and RNA, resulting in the inhibition of their synthesis. QV also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. The inhibition of DNA and RNA synthesis and topoisomerase II activity leads to the induction of apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
QV has been shown to have antitumor, antiviral, and antibacterial activities. QV has been tested against various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has been found to induce apoptosis in these cells. QV has also been shown to inhibit the replication of HIV and hepatitis C virus. In addition, QV has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
QV has several advantages for lab experiments, including its high fluorescence intensity, low toxicity, and easy synthesis. QV can be easily synthesized using different methods, and its fluorescence intensity allows for its detection at low concentrations. However, QV also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
For research on QV include the development of imaging probes, the optimization of QV derivatives for drug discovery, and the exploration of its potential applications in nanotechnology and materials science.
Méthodes De Synthèse
QV can be synthesized using different methods, including the Suzuki coupling reaction and the Sonogashira coupling reaction. The former method involves the reaction of 4-bromo-1,3-benzenediamine and 2-(4-quinolinyl)boronic acid in the presence of a palladium catalyst, while the latter method involves the reaction of 4-iodo-1,3-benzenediamine and 2-ethynyl-4-quinolinecarboxylic acid in the presence of a copper catalyst. Both methods result in the formation of QV, which can be purified using column chromatography.
Applications De Recherche Scientifique
QV has been used in various scientific research applications, including fluorescence microscopy, bioimaging, and drug discovery. QV is a fluorescent molecule that can be used to label specific proteins or organelles in cells, allowing for their visualization under a fluorescence microscope. QV has also been used as a bioimaging agent for the detection of cancer cells and other diseases. In drug discovery, QV has been used as a lead compound for the development of new drugs targeting specific diseases.
Propriétés
Numéro CAS |
53-98-5 |
|---|---|
Nom du produit |
4-(2-(4-Quinolinyl)vinyl)-1,3-benzenediamine |
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+ |
Clé InChI |
CDOBUXAOEVPRNM-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Autres numéros CAS |
53-98-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




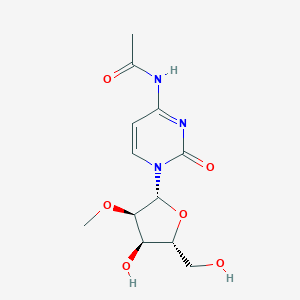
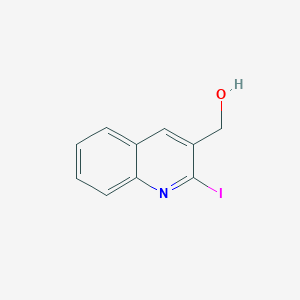
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
